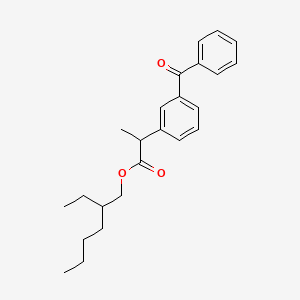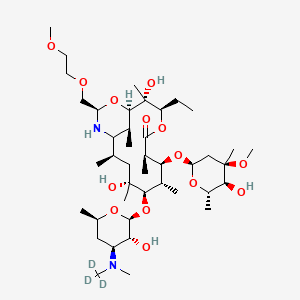![molecular formula C12H20F3N B13844891 4-[4-(trifluoromethyl)cyclohexyl]Piperidine](/img/structure/B13844891.png)
4-[4-(trifluoromethyl)cyclohexyl]Piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(trifluoromethyl)cyclohexyl]Piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The addition of a trifluoromethyl group to the cyclohexyl ring in this compound enhances its chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(trifluoromethyl)cyclohexyl]Piperidine typically involves the introduction of the trifluoromethyl group into the cyclohexyl ring followed by the formation of the piperidine ring. One common method involves the reaction of cyclohexanone with trifluoromethyl iodide in the presence of a base to form 4-(trifluoromethyl)cyclohexanone. This intermediate is then reacted with ammonia or an amine to form the piperidine ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(trifluoromethyl)cyclohexyl]Piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-[4-(trifluoromethyl)cyclohexyl]Piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-[4-(trifluoromethyl)cyclohexyl]Piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may act on enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(trifluoromethyl)piperidine
- 3-(trifluoromethyl)piperidine
- 4-hydroxypiperidine
- 4,4-difluoropiperidine
Uniqueness
4-[4-(trifluoromethyl)cyclohexyl]Piperidine is unique due to the presence of the trifluoromethyl group on the cyclohexyl ring, which imparts distinct chemical and biological properties. This makes it more lipophilic and potentially more active in biological systems compared to its analogs .
Propiedades
Fórmula molecular |
C12H20F3N |
|---|---|
Peso molecular |
235.29 g/mol |
Nombre IUPAC |
4-[4-(trifluoromethyl)cyclohexyl]piperidine |
InChI |
InChI=1S/C12H20F3N/c13-12(14,15)11-3-1-9(2-4-11)10-5-7-16-8-6-10/h9-11,16H,1-8H2 |
Clave InChI |
DCELZMIVAYTEIJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1C2CCNCC2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


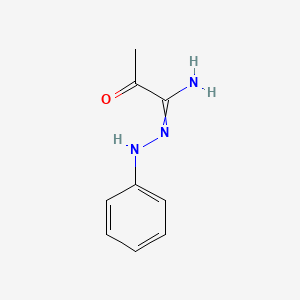
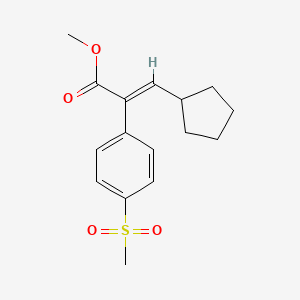
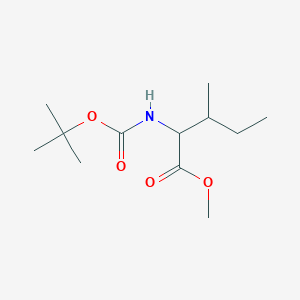
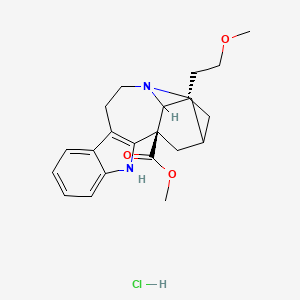
![(2S,5R)-5-acetyloxy-2-amino-6-[4-[(2S)-2-amino-2-carboxyethyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-1-yl]hexanoate](/img/structure/B13844844.png)
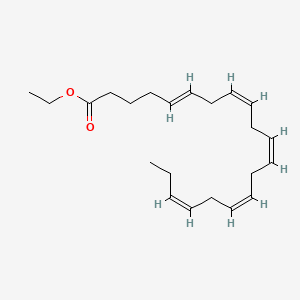
![2-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13844858.png)
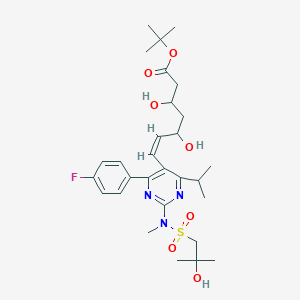
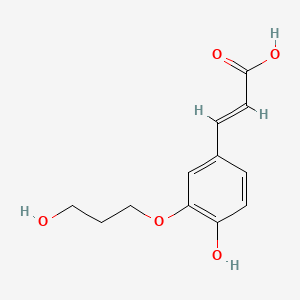
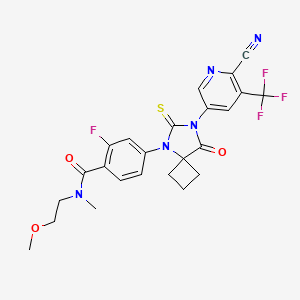

![(2S,3S,4S,5R,6S)-6-[(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13844871.png)
